3-(3-Bromophenoxy)piperidine hydrochloride
CAS No.: 1185297-49-7
Cat. No.: VC2915719
Molecular Formula: C11H15BrClNO
Molecular Weight: 292.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185297-49-7 |
|---|---|
| Molecular Formula | C11H15BrClNO |
| Molecular Weight | 292.6 g/mol |
| IUPAC Name | 3-(3-bromophenoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H |
| Standard InChI Key | OGFFOJZJLMJTRW-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)OC2=CC(=CC=C2)Br.Cl |
| Canonical SMILES | C1CC(CNC1)OC2=CC(=CC=C2)Br.Cl |
Introduction
Physical and Chemical Properties
Basic Properties
The following table summarizes the fundamental physical and chemical properties of 3-(3-Bromophenoxy)piperidine hydrochloride:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H15BrClN | |
| Molecular Weight | 276.60 g/mol | |
| Density | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water |
Spectral Data
Spectroscopic data for this compound are crucial for its identification and characterization:
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Mass Spectrometry (MS): The molecular ion peak corresponds to , consistent with its molecular weight.
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Infrared (IR) Spectroscopy: Functional groups such as amine (-NH), ether (-O-), and aromatic C-H stretching vibrations are observed.
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Nuclear Magnetic Resonance (NMR): Proton and carbon spectra reveal shifts corresponding to the piperidine ring, bromophenyl group, and phenoxy linkage.
Synthesis of 3-(3-Bromophenoxy)piperidine Hydrochloride
General Synthetic Route
The synthesis of 3-(3-Bromophenoxy)piperidine hydrochloride typically involves:
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Preparation of Bromophenol Derivative: Bromination of phenol using bromine or N-bromosuccinimide yields meta-substituted bromophenol.
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Formation of Phenoxy Linkage: Reaction between bromophenol and piperidine under basic conditions forms the phenoxy-piperidine intermediate.
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Hydrochloride Salt Formation: Acidification with hydrochloric acid results in the formation of the hydrochloride salt .
Reaction Conditions
The synthesis often employs solvents such as tetrahydrofuran (THF) or diethyl ether to facilitate nucleophilic substitution reactions. Catalysts like palladium on carbon may be used for hydrogenation steps if required .
Purification Techniques
Purification methods include:
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Crystallization from aqueous or organic solvents.
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Column chromatography using silica gel.
Applications in Research and Industry
Biological Activity
Piperidine derivatives, including 3-(3-Bromophenoxy)piperidine hydrochloride, are widely studied for their interactions with biological targets such as receptors and enzymes. These compounds serve as scaffolds in drug discovery due to their ability to modulate biological activity through structural modifications .
Pharmaceutical Intermediates
This compound is investigated as an intermediate in the synthesis of chiral drugs and other bioactive molecules. Its brominated aromatic structure provides versatility in functional group transformations .
Chemical Research
In organic synthesis, it acts as a precursor for more complex molecules through reactions like coupling, substitution, or reduction .
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